(E)-2-(4-hydroxyphenyl)sulfanylbut-2-enedioic acid
Description
(E)-2-(4-Hydroxyphenyl)sulfanylbut-2-enedioic acid is a synthetic or naturally derived compound characterized by a conjugated enedioic acid backbone (two carboxylic acid groups) and a 4-hydroxyphenylsulfanyl substituent. The (E)-configuration denotes the trans spatial arrangement of the substituents around the double bond.
Properties
Molecular Formula |
C10H8O5S |
|---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
(E)-2-(4-hydroxyphenyl)sulfanylbut-2-enedioic acid |
InChI |
InChI=1S/C10H8O5S/c11-6-1-3-7(4-2-6)16-8(10(14)15)5-9(12)13/h1-5,11H,(H,12,13)(H,14,15)/b8-5+ |
InChI Key |
LWHTZDZFUAEPCB-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1O)S/C(=C/C(=O)O)/C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1O)SC(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Biological Activity
(E)-2-(4-hydroxyphenyl)sulfanylbut-2-enedioic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Synthesis
The molecular structure of (E)-2-(4-hydroxyphenyl)sulfanylbut-2-enedioic acid features a sulfanyl group attached to a butenedioic acid backbone, with a 4-hydroxyphenyl moiety that plays a crucial role in its biological activity. The synthesis of this compound can be approached through various organic chemistry methodologies, which typically involve the coupling of appropriate precursors under controlled conditions to ensure high yield and purity.
Biological Activity
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing the 4-hydroxyphenyl moiety. For instance, derivatives such as 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising activity against multidrug-resistant pathogens, including:
- Gram-positive bacteria : Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1 to 8 µg/mL.
- Gram-negative bacteria : Various strains with MIC values between 8 and 64 µg/mL.
- Fungal pathogens : Drug-resistant Candida species, including Candida auris, with MIC values from 0.5 to 64 µg/mL .
This suggests that (E)-2-(4-hydroxyphenyl)sulfanylbut-2-enedioic acid may exhibit similar or enhanced antimicrobial effects due to its structural characteristics.
The mechanism by which (E)-2-(4-hydroxyphenyl)sulfanylbut-2-enedioic acid exerts its biological effects is likely multifaceted. The presence of the hydroxyl group on the phenyl ring can facilitate hydrogen bonding and enhance interactions with biological targets. These interactions may disrupt critical cellular processes in pathogens, particularly those involved in cell wall synthesis and integrity .
Table: Summary of Antimicrobial Activity
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-((4-hydroxyphenyl)amino)propanoic acid | MRSA | 1 - 8 µg/mL |
| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 µg/mL | |
| Gram-negative bacteria | 8 - 64 µg/mL | |
| Drug-resistant Candida auris | 0.5 - 64 µg/mL |
Research Findings
- Antimicrobial Screening : A library of amino acid derivatives featuring the 4-hydroxyphenyl moiety was synthesized and systematically screened against ESKAPE pathogens and drug-resistant fungal strains, demonstrating significant antimicrobial activity .
- Structure-Activity Relationship : The structural modifications of compounds containing the sulfanyl group were found to influence their biological activity significantly. For example, hydrazones derived from these compounds exhibited enhanced antimicrobial properties compared to their parent structures .
- Potential for Drug Development : The unique properties of (E)-2-(4-hydroxyphenyl)sulfanylbut-2-enedioic acid suggest its potential as a lead compound for developing new antimicrobial agents aimed at combating resistant strains .
Comparison with Similar Compounds
Key Analogues from :
- Compound 3 (Z)-N-(4-hydroxystyryl)formamide and Compound 4 (E)-N-(4-hydroxystyryl)formamide: These isomers feature a 4-hydroxyphenyl group linked to a formamide moiety. Both demonstrated antibacterial activity against Escherichia coli, with the (E)-isomer (Compound 4) showing slightly stronger inhibition .
Compound 7 (Methyl 2-(4-hydroxyphenyl)acetate) and Compound 8 (2-(4-hydroxyphenyl)acetonitrile) : These derivatives lack the sulfur and conjugated acid groups. Compound 7’s ester group and Compound 8’s nitrile group reduce polarity compared to the target compound, suggesting (E)-2-(4-hydroxyphenyl)sulfanylbut-2-enedioic acid would exhibit higher water solubility and reactivity due to its carboxylic acids and thioether linkage .
Table 1: Structural and Functional Comparison
Acidity and Solubility
The dual carboxylic acids in (E)-2-(4-hydroxyphenyl)sulfanylbut-2-enedioic acid confer higher acidity (pKa ~2–3 for each -COOH) compared to mono-acid analogs like 2,2-dimethyl-4-phenylbut-3-enoic acid (pKa ~4–5) . This increases its water solubility, making it more suitable for aqueous biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
